molecular formula C20H23N5O2 B5653800 (1S*,5R*)-6-(2-ethylisonicotinoyl)-3-(2-pyrazinylcarbonyl)-3,6-diazabicyclo[3.2.2]nonane

(1S*,5R*)-6-(2-ethylisonicotinoyl)-3-(2-pyrazinylcarbonyl)-3,6-diazabicyclo[3.2.2]nonane

Cat. No. B5653800
M. Wt: 365.4 g/mol
InChI Key: PZZKFCPMHBNJHH-WMLDXEAASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of related diazabicyclo nonane derivatives often involves multicomponent reactions, catalysis, or reductive cyclization techniques. For instance, 1,4-Diazabicyclo[2.2.2]octane (DABCO) has been employed as a catalyst in the synthesis of various heterocyclic compounds, demonstrating the importance of catalytic processes in constructing complex molecules (Tahmassebi, Bryson, & Binz, 2011). Additionally, the Mannich reaction and aminomethylation have been utilized to synthesize N,S-containing heterocycles, highlighting the versatility of these methods in generating diazabicyclo nonane derivatives (Dotsenko, Krivokolysko, & Litvinov, 2007).

Molecular Structure Analysis

The molecular structure of diazabicyclo nonane derivatives reveals significant insights into their chemical behavior. X-ray crystallography and NMR spectroscopy are critical tools for elucidating the structural aspects of these molecules. For example, the analysis of the molecular structure of 3,7-diazabicyclo[3.3.0]octane-2,6-diones provided valuable information on the hydrogen bonding and self-assembly mechanisms within these compounds (Kostyanovsky, Él'natanov, Krutius, Lyssenko, & Strelenko, 1999).

Chemical Reactions and Properties

Diazabicyclo nonane derivatives participate in a variety of chemical reactions, offering insights into their reactivity and potential for further chemical modification. The synthesis and receptor binding studies of 6,8-diazabicyclo[3.2.2]nonanes, for instance, showcase the compounds' interactions with biological receptors, indicating their chemical and biological significance (Weigl, Beduerftig, Maier, & Wünsch, 2002).

properties

IUPAC Name

(2-ethylpyridin-4-yl)-[(1S,5R)-3-(pyrazine-2-carbonyl)-3,6-diazabicyclo[3.2.2]nonan-6-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O2/c1-2-16-9-15(5-6-22-16)19(26)25-12-14-3-4-17(25)13-24(11-14)20(27)18-10-21-7-8-23-18/h5-10,14,17H,2-4,11-13H2,1H3/t14-,17+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZZKFCPMHBNJHH-WMLDXEAASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC=CC(=C1)C(=O)N2CC3CCC2CN(C3)C(=O)C4=NC=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=NC=CC(=C1)C(=O)N2C[C@H]3CC[C@@H]2CN(C3)C(=O)C4=NC=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1S*,5R*)-6-(2-ethylisonicotinoyl)-3-(2-pyrazinylcarbonyl)-3,6-diazabicyclo[3.2.2]nonane

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